Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate
Overview
Description
The compound “Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate” is a complex organic molecule. It contains an azabicyclo[3.3.1]nonane core, which is a type of bicyclic structure containing a nitrogen atom . The compound also has an ethyl carboxylate group and a boc-amino group, which are common functional groups in organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The azabicyclo[3.3.1]nonane core would likely contribute significantly to the overall shape of the molecule .Scientific Research Applications
Asymmetric Synthesis and Peptide Mimicry
Research has focused on developing efficient synthetic routes to these compounds due to their potential in drug discovery. An efficient approach to the asymmetric synthesis of dipeptide β-turn mimetics, such as indolizidinone amino acids, highlights the potential of these compounds in mimicking peptide structures and functions, thereby aiding in the design of novel therapeutic agents (Wang, Xiong, & Hruby, 2001). Similarly, studies on the synthesis of constrained peptidomimetics from pyroglutamic acid underscore their utility in peptide-based drug discovery, offering building blocks suitable for solid-phase synthesis and facilitating structure-activity studies (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).
Conformational Studies
Conformational analysis of similar structures, such as ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, through techniques like NMR spectroscopy, has provided insights into the structural behavior of these compounds, which is crucial for understanding their interactions with biological targets (Arias-Pérez, Alejo, Gálvez, Pérez, & Santos, 1995).
Novel Synthetic Methodologies
The exploration of novel synthetic methodologies to create these bicyclic amino acid derivatives showcases the continuous effort to refine and expand the toolkit available for peptide mimicry and drug design. For instance, the Aza-Diels-Alder reactions in aqueous solutions to synthesize methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates demonstrate innovative approaches to generating these complex structures with potential pharmaceutical applications (Waldmann & Braun, 1991).
Properties
IUPAC Name |
ethyl 7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-5-21-14(19)10-6-11-8-13(9-12(7-10)17-11)18-15(20)22-16(2,3)4/h10-13,17H,5-9H2,1-4H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVDJLFJSOWZOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC(CC(C1)N2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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